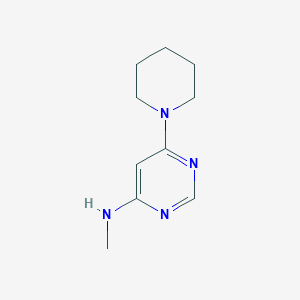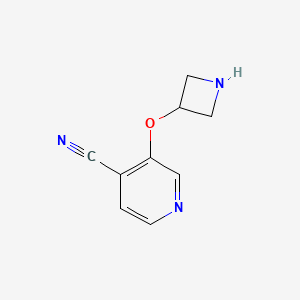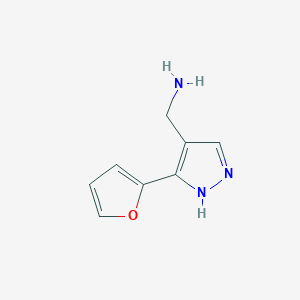
4-Ethoxy-1-(piperidin-4-yl)pyrrolidin-3-ol
Vue d'ensemble
Description
The compound “4-Ethoxy-1-(piperidin-4-yl)pyrrolidin-3-ol” appears to contain a piperidine and a pyrrolidine ring. Piperidine is a six-membered ring with one nitrogen atom, and pyrrolidine is a five-membered ring with one nitrogen atom . These structures are common in many biologically active compounds .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of the atoms and the bonds between them. Techniques such as X-ray crystallography or NMR spectroscopy are often used to determine the structure of a compound .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out. Piperidine and pyrrolidine rings can participate in a variety of chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include characteristics such as melting point, boiling point, solubility, and reactivity. These properties can often be predicted based on the structure of the compound .Applications De Recherche Scientifique
Pharmacology: Potential Therapeutic Applications
Piperidine derivatives, including those with a pyrrolidinol structure, are significant in pharmacology due to their presence in various pharmaceuticals and potential therapeutic applications . The compound could be explored for its bioactivity and potential as a lead compound in drug discovery.
Medicinal Chemistry: Drug Design and Synthesis
In medicinal chemistry, the pyrrolidine ring is a versatile scaffold for designing novel biologically active compounds . The ethoxy and piperidinyl groups in “4-Ethoxy-1-(piperidin-4-yl)pyrrolidin-3-ol” may contribute to stereochemical diversity and pharmacophore exploration, aiding in the design of new drugs with selective activity profiles.
Organic Synthesis: Catalysts and Intermediates
The compound could serve as an intermediate in the synthesis of more complex molecules. Its structural features make it suitable for reactions involving cyclization, hydrogenation, and multicomponent reactions, which are pivotal in organic synthesis .
Biochemistry: Protein Interaction Studies
In biochemistry, small molecule ligands like “4-Ethoxy-1-(piperidin-4-yl)pyrrolidin-3-ol” can be used to study protein interactions, such as binding to methyl-lysine or affecting E-cadherin expression . These interactions are crucial for understanding cellular processes and developing targeted therapies.
Chemical Engineering: Process Optimization
Chemical engineers could explore the use of this compound in process optimization, particularly in the synthesis of pharmaceuticals. Its properties might influence reaction conditions, yields, and scalability, which are critical factors in chemical production .
Materials Science: Functional Materials Development
The structural features of “4-Ethoxy-1-(piperidin-4-yl)pyrrolidin-3-ol” could be beneficial in the development of functional materials. Its incorporation into polymers or coatings could impart desirable properties like increased stability or specific interactions with other substances .
Analytical Chemistry: Method Development
This compound could be used as a standard or reagent in the development of analytical methods. Its unique structure might be advantageous in chromatography, spectroscopy, or mass spectrometry, aiding in the detection and quantification of similar compounds .
Chemical Physics: Molecular Dynamics Studies
In chemical physics, “4-Ethoxy-1-(piperidin-4-yl)pyrrolidin-3-ol” can be a subject of molecular dynamics studies to understand its behavior at the atomic level. Insights from such studies can inform its stability, reactivity, and interactions with other molecules .
Mécanisme D'action
Target of Action
The compound contains a pyrrolidine ring, which is a common structural motif in many biologically active compounds
Mode of Action
The mode of action would depend on the specific biological targets of the compound. Pyrrolidine derivatives can interact with their targets in various ways, often involving the formation of hydrogen bonds or ionic interactions .
Biochemical Pathways
Without specific information on the compound’s targets and mode of action, it’s difficult to predict the exact biochemical pathways it might affect. Pyrrolidine derivatives are known to be involved in a wide range of biological activities .
Pharmacokinetics
The pharmacokinetic properties of a compound, including its absorption, distribution, metabolism, and excretion (ADME), can be influenced by various factors. These include the compound’s chemical structure, its physicochemical properties, and the route of administration .
Action Environment
The action, efficacy, and stability of a compound can be influenced by various environmental factors. These might include the pH of the environment, the presence of other molecules or ions, and the temperature .
Safety and Hazards
The safety and hazards associated with a compound depend on its physical and chemical properties, as well as how it interacts with biological systems. Information on the safety and hazards of a specific compound is typically obtained through testing and is often included in the compound’s Material Safety Data Sheet .
Orientations Futures
The future directions for research on a specific compound would depend on its properties and potential applications. This could include further studies to better understand its properties, development of synthesis methods, or exploration of its potential uses in fields such as medicine or materials science .
Propriétés
IUPAC Name |
4-ethoxy-1-piperidin-4-ylpyrrolidin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O2/c1-2-15-11-8-13(7-10(11)14)9-3-5-12-6-4-9/h9-12,14H,2-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZNVNDGCFDQWIY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1CN(CC1O)C2CCNCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Ethoxy-1-(piperidin-4-yl)pyrrolidin-3-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















